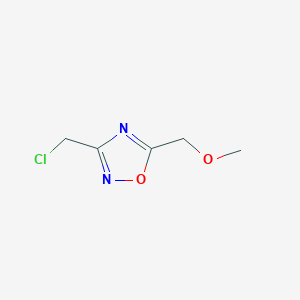

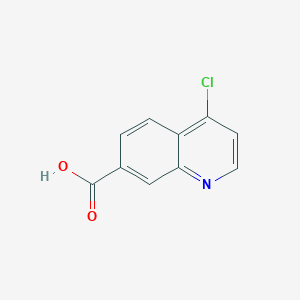

4-Chloroquinoline-7-carboxylic acid

Übersicht

Beschreibung

4-Chloroquinoline-7-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into various quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help us infer potential characteristics and applications of this compound by examining related compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the Pictet-Spengler reaction, as seen in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . Additionally, the conversion of carboxylic acids to carboxamides can be mediated by reagents like niobium pentachloride, which is used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Organocatalytic synthesis is another method employed, as demonstrated in the production of 7-chloroquinoline-1,2,3-triazoyl carboxamides with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by the presence of nitrogen in the heterocyclic ring, which can influence the compound's reactivity and interaction with other molecules. For instance, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives exhibit one-dimensional hydrogen-bonded chain structures . These interactions are crucial for the stability and potential biological activity of the compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including the Sandmeyer reaction, which is used to replace amino groups with halogens, as seen in the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids . Additionally, reactions with aminopyridines can yield hydroxyquinoline carboxylic acid pyridylamides , demonstrating the versatility of quinoline compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. These properties can affect the compound's solubility, stability, and biological activity. For example, the antibacterial activity of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids is influenced by the substitution pattern on the quinoline ring . Similarly, the antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates are determined by their specific substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

Microwave-Irradiated Synthesis and Antimicrobial Activity 4-Chloroquinoline-7-carboxylic acid derivatives have been synthesized through both conventional and microwave-irradiated methods. These derivatives showed significant in vitro antimicrobial activity against a range of microorganisms. Particularly, compounds with aromatic, aliphatic, and alicyclic amines substitutions demonstrated prominent results against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Crystallography and Material Science

Investigation of Multicomponent Crystals A study on the crystallization of triazole-linked 7-chloroquinoline antimalarials with carboxylic acid coformers led to the formation of new multicomponent crystalline materials. These crystals exhibit unique physicochemical properties, including solubility and thermal stability, which could provide insights into the development of new materials and pharmaceutical compounds (Clements et al., 2019).

Antioxidative Properties

Antioxidative or Prooxidative Effects of Derivatives The structure and distributive status of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, significantly influence their antioxidative or prooxidative effects. This property is crucial in understanding the potential therapeutic applications of these compounds, especially in the context of free-radical-induced cellular damage (Liu et al., 2002).

Wirkmechanismus

Target of Action

4-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .

Mode of Action

Quinoline derivatives are known for their versatile applications in the field of synthetic organic chemistry .

Biochemical Pathways

Quinoline and its derivatives are known to have potential biological and pharmaceutical activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Zukünftige Richtungen

Quinoline and its derivatives have potential biological and pharmaceutical activities . They are an essential segment of both natural and synthetic compounds . Therefore, the future directions of 4-Chloroquinoline-7-carboxylic acid could involve further exploration of its biological and pharmaceutical applications.

Eigenschaften

IUPAC Name |

4-chloroquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGVGPMZWPOPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617198 | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49713-58-8 | |

| Record name | 4-Chloro-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

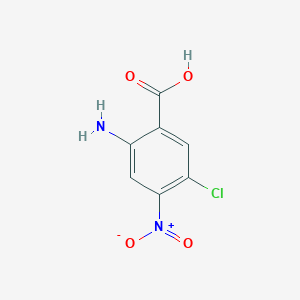

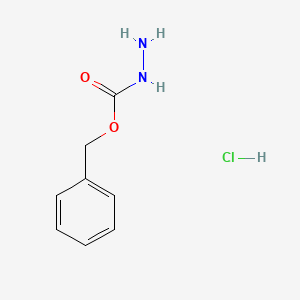

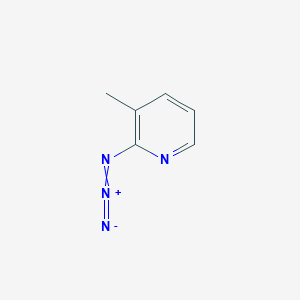

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)